molecular formula C18H17N5O2 B7540270 N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide

Cat. No. B7540270
M. Wt: 335.4 g/mol
InChI Key: LKYRJDOUOAMPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a triazole-containing compound that belongs to the family of benzamides.

Mechanism of Action

The mechanism of action of N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. In addition, N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide. One area of research is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to explore its mechanism of action and identify its molecular targets. In addition, more research is needed to determine its safety and efficacy in humans, and to develop new methods for synthesizing and purifying the compound.
Conclusion
In conclusion, N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide, or N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has been shown to have anticancer and antimicrobial properties, as well as neuroprotective effects. While there are still limitations to using N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with N-methyl-3-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide.

Scientific Research Applications

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has also been studied for its antimicrobial properties and has been found to be effective against a wide range of bacterial and fungal infections. In addition, N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-19-17(24)15-4-2-3-13(9-15)10-21-18(25)14-5-7-16(8-6-14)23-12-20-11-22-23/h2-9,11-12H,10H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYRJDOUOAMPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.